



Application Note: Analysis of DVL3 Phosphorylation using MU1742 by Western Blot

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing the selective CK1 δ / ϵ inhibitor, **MU1742**, to study the phosphorylation of Dishevelled-3 (DVL3) via Western blot. The described methodology allows for the qualitative and semi-quantitative assessment of DVL3 phosphorylation status through its characteristic electrophoretic mobility shift.

Introduction

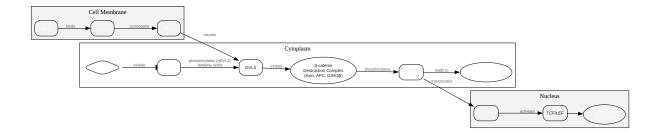
Dishevelled (DVL) proteins are crucial scaffolding proteins in the Wnt signaling pathway, which is integral to embryonic development and adult tissue homeostasis. The function of DVL proteins is intricately regulated by post-translational modifications, most notably phosphorylation. Casein Kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ) are key kinases responsible for the phosphorylation of DVL3. This phosphorylation event is critical for the transduction of the Wnt signal. A hallmark of DVL3 phosphorylation is a noticeable decrease in its electrophoretic mobility on SDS-PAGE, often referred to as a "band shift" or "mobility shift".

MU1742 is a potent and selective chemical probe for CK1δ and CK1ε.[1] By inhibiting these kinases, **MU1742** is expected to reduce the phosphorylation of DVL3, leading to a reversal of the mobility shift observed in Western blot analysis. This application note details a comprehensive protocol for treating cells with **MU1742** and subsequently analyzing DVL3 phosphorylation by Western blot.



Wnt Signaling Pathway and DVL3 Phosphorylation

The following diagram illustrates the canonical Wnt signaling pathway, highlighting the role of $CK1\delta/\epsilon$ in phosphorylating DVL3 and the inhibitory action of **MU1742**.



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Caption: Wnt pathway showing **MU1742** inhibition of CK1 δ / ϵ and DVL3 phosphorylation.

Data Presentation

The following table summarizes hypothetical quantitative data representing the expected outcome of treating cells with **MU1742** and analyzing the DVL3 phosphorylation-induced mobility shift. The data is presented as the ratio of the intensity of the upper (phosphorylated) DVL3 band to the lower (unphosphorylated) DVL3 band.



| Treatment Group | MU1742 Concentration (μΜ) | Treatment Time (hours) | Ratio of Phospho- DVL3 to Unphospho-DVL3 (Hypothetical) |
|---------------------------|------------------------------|---------------------------|--|
| Vehicle Control (DMSO) | 0 | 4 | 1.5 ± 0.2 |
| MU1742 | 1 | 4 | 0.8 ± 0.15 |
| MU1742 | 5 | 4 | 0.3 ± 0.1 |
| MU1742 | 10 | 4 | 0.1 ± 0.05 |

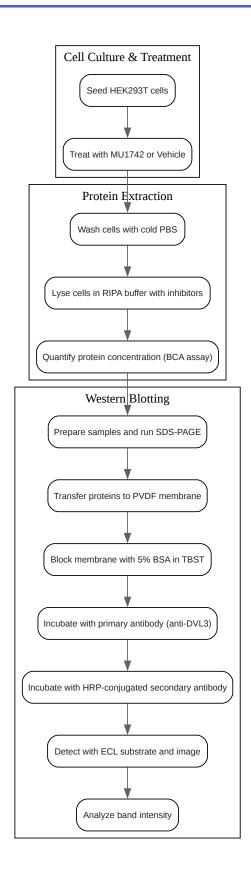
Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of DVL3 phosphorylation following **MU1742** treatment.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.





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Caption: Workflow for DVL3 phosphorylation analysis by Western blot.



Materials and Reagents

- Cell Line: HEK293T cells (or other suitable cell line expressing DVL3).
- Inhibitor: MU1742 (dissolved in DMSO).
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2]
- Protein Assay: BCA Protein Assay Kit.
- SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
- Transfer: PVDF membrane, transfer buffer.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2][3] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[2]
- Primary Antibody: Rabbit anti-DVL3 polyclonal antibody (e.g., Proteintech #13444-1-AP or Cell Signaling Technology #3218).[4][5]
- Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Detailed Protocol

- Cell Culture and Treatment:
 - 1. Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
 - 2. Allow cells to adhere and grow overnight.
 - 3. Prepare working solutions of **MU1742** in culture medium at the desired concentrations (e.g., 1, 5, 10 μ M). Include a vehicle control (DMSO) at the same final concentration as the



highest MU1742 concentration.

- 4. Aspirate the old medium and replace it with the medium containing MU1742 or vehicle.
- 5. Incubate the cells for the desired treatment time (e.g., 4 hours).
- Protein Extraction:
 - 1. After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
 - 2. Aspirate the PBS completely and add 100-150 μ L of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well.[2]
 - 3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - 4. Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - 5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - 6. Transfer the supernatant (protein extract) to a new pre-chilled tube.
 - 7. Determine the protein concentration of each sample using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - 1. Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.[2][3]
 - 2. Load 20-30 μg of protein per lane onto an 8% SDS-polyacrylamide gel. The lower percentage gel will provide better resolution for the mobility shift of the relatively high molecular weight DVL3 protein.
 - 3. Run the gel at 100-120V until the dye front reaches the bottom.
 - 4. Transfer the separated proteins to a PVDF membrane.[2]
 - 5. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2][3]



- 6. Incubate the membrane with the primary anti-DVL3 antibody (diluted in 5% BSA/TBST according to the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle shaking.
- 7. The following day, wash the membrane three times for 10 minutes each with TBST.[2][3]
- 8. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST, e.g., 1:5000) for 1 hour at room temperature.
- 9. Wash the membrane three times for 10 minutes each with TBST.
- Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
- 11. Capture the chemiluminescent signal using a digital imaging system.
- 12. Analyze the band intensities using image analysis software (e.g., ImageJ). Quantify the intensity of the upper (phosphorylated) and lower (unphosphorylated) DVL3 bands. The ratio of these bands can be used to assess the change in DVL3 phosphorylation.

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